

CAS number and molecular structure of Nitrilotriacetamide

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Compound of Interest

Compound Name: Nitrilotriacetamide

Cat. No.: B1596190

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An In-depth Technical Guide to Nitrilotriacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrilotriacetamide (NTAamide), a derivative of nitrilotriacetic acid (NTA), is an organic compound recognized for its versatile role as a ligand in coordination chemistry.^[1] Structurally, it features a central nitrogen atom bonded to three acetamide groups, which allows it to function as a tetradentate ligand, coordinating with metal ions through its central nitrogen and three amide oxygen atoms.^[1] This structural characteristic enables the formation of stable chelate complexes with a variety of metal ions.^[1] The development of NTAamide was spurred by the need for ligands with different donor sites compared to the well-established chelating agent NTA, particularly for exploring amide oxygen coordination in metal complexes.^[1] This guide provides a comprehensive overview of **Nitrilotriacetamide**, including its chemical properties, synthesis, and diverse applications, with a focus on its relevance to research and drug development.

Physicochemical Properties and Molecular Structure

Nitrilotriacetamide is a compound with the molecular formula $C_6H_{12}N_4O_3$.^[1] Its unique structure, where three acetamide groups are attached to a central nitrogen atom, allows it to act as a versatile ligand.^[1]

Property	Value	Reference
CAS Number	4862-18-4	[1]
Molecular Formula	C6H12N4O3	[1]
Molecular Weight	188.18 g/mol	[1]
IUPAC Name	2-[bis(2-amino-2-oxoethyl)amino]acetamide	[1]
Canonical SMILES	<chem>C(C(=O)N)N(CC(=O)N)CC(=O)N</chem>	[1]
Protonation Constant (pKa)	2.6 (in 0.1 M NaClO ₄ at 25°C)	[2]
Molecular Ion Peak (m/z)	188	[1]

Spectroscopic Data

Technique	Observation	Reference
Infrared Spectroscopy	Carbonyl stretching: 1650-1680 cm ⁻¹ ; N-H stretching: 3200-3400 cm ⁻¹	[1]
¹³ C NMR Spectroscopy	Carbonyl carbons: 170-180 ppm; Methylene carbons: 50-60 ppm	[1]

Metal Ion Complex Formation Constants

The stability of complexes formed between **Nitrilotriacetamide** and various metal ions has been determined, with the formation constants (log K₁) measured in 0.1 M NaClO₄ at 25°C.[2]

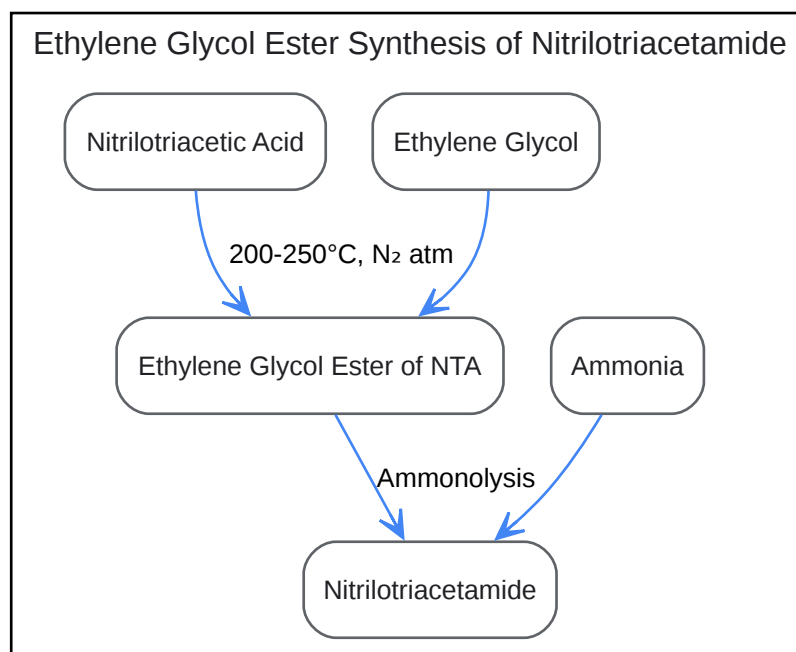
Metal Ion	log K ₁	Reference
Cadmium(II)	3.78	[2]
Lead(II)	3.69	[2]
Copper(II)	3.16	[2]
Nickel(II)	2.38	[2]
Lanthanum(III)	2.30	[2]
Calcium(II)	1.28	[2]
Magnesium(II)	0.4	[2]

Synthesis of Nitrilotriacetamide

Several methods have been developed for the synthesis of **Nitrilotriacetamide**, with varying efficiencies and applications.

Experimental Protocols for Synthesis

1. Acid Hydrolysis of Nitrilotriacetic Acid: This method involves the hydrolysis of nitrilotriacetic acid in concentrated sulfuric acid, which can yield **Nitrilotriacetamide** in high purity.[\[1\]](#)
2. Ammonolysis of Carboxylic Acid Esters: Substituted derivatives of **Nitrilotriacetamide** can be synthesized through the ammonolysis of corresponding carboxylic acid esters using ammonia or primary/secondary amines.[\[1\]](#)
3. Ethylene Glycol Ester Process: This industrial-scale process offers a significant improvement in efficiency over traditional methods.[\[1\]](#)
 - Step 1: Esterification: Nitrilotriacetic acid is reacted with ethylene glycol at 200-250°C under a nitrogen atmosphere to form the ethylene glycol ester of nitrilotriacetic acid.[\[3\]](#)
 - Step 2: Ammonolysis: The resulting ester is then treated with ammonia.[\[3\]](#)
 - Yield and Time: This process can achieve yields of up to 89.8% within 2 to 4 hours, a substantial reduction from the 4 to 6 days required by older methods.[\[3\]](#)



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Caption: Workflow for the Ethylene Glycol Ester Synthesis of **Nitrilotriacetamide**.

Applications in Research and Drug Development

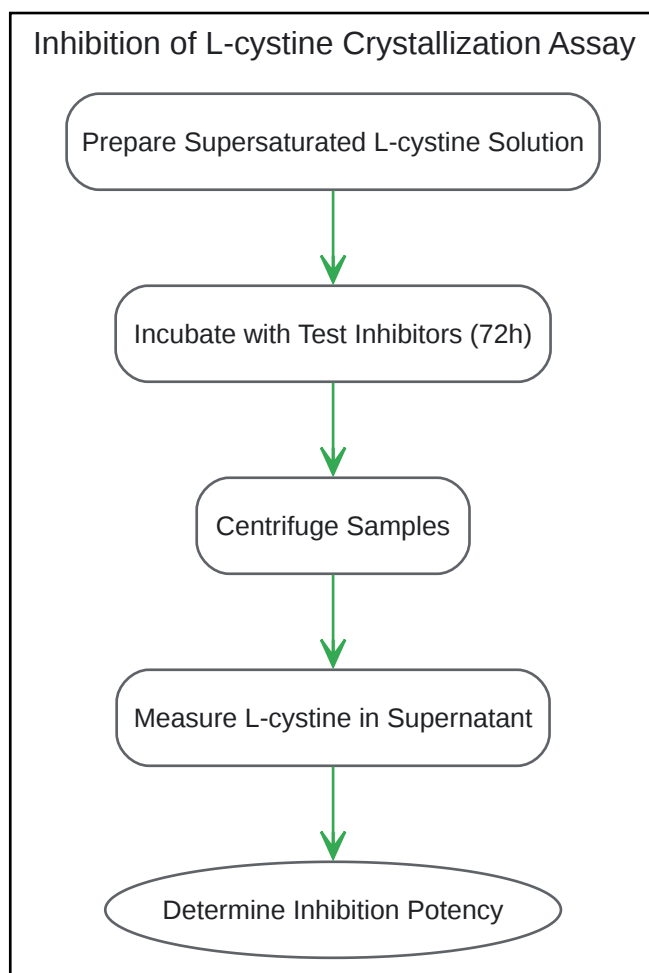
Nitrilotriacetamide and its derivatives have shown potential in various scientific and industrial fields.

Inhibition of L-cystine Crystallization

Derivatives of **Nitrilotriacetamide** are being investigated as small molecule inhibitors to prevent the crystallization of substances that form kidney stones.[1]

Experimental Protocol:

- Preparation of Supersaturated Solution: A supersaturated solution of L-cystine is prepared.
- Incubation: Small volumes of this solution are incubated with the test inhibitors for 72 hours.
- Measurement: After incubation, the samples are centrifuged, and the concentration of L-cystine in the supernatant is measured to determine the extent of crystallization inhibition.[1]



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Caption: Experimental Workflow for L-cystine Crystallization Inhibition Assay.

Selective Extraction of Metal Ions

Nitrilotriacetamide is utilized in the selective extraction of trivalent americium (Am) over europium (Eu) ions, a critical process in nuclear waste management.[1] The alkyl chain of **Nitrilotriacetamide** can be modified to enhance the selectivity of this extraction process.[1] It is also used for the extraction of Rhodium (III) from hydrochloric acid solutions.[1]

Inhibition of Crystallization in Porous Materials

In the field of materials science, **Nitrilotriacetamide** is employed as an inhibitor to control crystallization in porous materials, which helps in preventing salt decay in building materials.[1]

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